Bismuth Tin eutectic lump

Catalog No.
S6615403
CAS No.
12713-30-3
M.F
BiSn
M. Wt
327.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth Tin eutectic lump

CAS Number

12713-30-3

Product Name

Bismuth Tin eutectic lump

IUPAC Name

bismuth;tin

Molecular Formula

BiSn

Molecular Weight

327.69 g/mol

InChI

InChI=1S/Bi.Sn

InChI Key

JWVAUCBYEDDGAD-UHFFFAOYSA-N

SMILES

[Sn].[Bi]

Canonical SMILES

[Sn].[Bi]

Bismuth tin eutectic (BiSn) is a low-melting point alloy composed of approximately 58% bismuth (Bi) and 42% tin (Sn) by weight. The eutectic composition signifies a specific ratio where the alloy melts and solidifies at a single, constant temperature. For BiSn, this temperature is around 138°C (280°F) []. The high purity of 99.95% (metals basis) indicates a minimal amount of impurities present in the material. This combination of properties makes BiSn a valuable material for various scientific research applications.

Low Melting Point Applications

  • Solidification Studies

    Due to its low melting point, BiSn is often used as a simulant for higher melting point metals like lead (Pb) or gallium (Ga) in solidification studies. Researchers can study phenomena like crystal growth, dendritic structures, and convection patterns during solidification using BiSn without the challenges associated with working with high-temperature metals [].

  • Phase Change Materials

    BiSn's ability to absorb and release latent heat during melting and solidification makes it a candidate material for thermal energy storage applications. Researchers are investigating BiSn for use in phase change materials (PCMs) for passive thermal management in electronics or buildings [].

Material Properties Research

  • Superconductivity Studies

    While BiSn itself is not a superconductor, doping it with small amounts of other elements can induce superconductivity at extremely low temperatures. Researchers study BiSn alloys to understand the mechanisms of superconductivity and develop new superconducting materials with higher critical temperatures [].

  • Thermoelectric Materials

    BiSn can be used as a base material for thermoelectric devices that convert heat into electricity. By doping BiSn with other elements or creating composites, researchers aim to improve the material's thermoelectric efficiency for waste heat recovery applications [].

Bismuth tin eutectic lump is a specific alloy composed primarily of bismuth and tin, typically in a weight ratio of 58% bismuth to 42% tin. This eutectic alloy has a melting point of approximately 138°C, which is significantly lower than the melting points of its constituent metals. The compound is characterized by its gray appearance and high purity, often exceeding 99.95% on a metals basis . Bismuth itself is known for being the most diamagnetic metal, while tin is recognized for its corrosion resistance and low toxicity, making their combination particularly useful in various applications.

The synthesis of bismuth tin eutectic lumps typically involves melting the constituent metals together in a controlled environment to achieve the desired composition. The steps include:

  • Melting: Bismuth and tin are heated separately until they reach their molten states.
  • Alloying: The molten metals are combined in the correct weight ratio (58:42) and stirred to ensure uniform distribution.
  • Cooling: The mixture is then cooled slowly to form solid lumps of the eutectic alloy.
  • Purification: Additional processes may be employed to remove impurities and achieve high purity levels.

Bismuth tin eutectic lumps have several applications across various fields:

  • Soldering: Due to its low melting point, it is often used as a solder in electronics, particularly where low-temperature processing is required.
  • Thermal Interfaces: The alloy serves as an effective thermal interface material due to its excellent thermal conductivity.
  • Medical Devices: Its biocompatibility makes it a candidate for use in certain medical devices and implants.
  • Research: Used in laboratories for various experimental purposes, particularly in materials science.

Several compounds share similarities with bismuth tin eutectic lump, particularly other metal alloys used for similar applications. Here are some notable comparisons:

CompoundCompositionMelting PointUnique Characteristics
Lead Tin EutecticLead (60%) - Tin (40%)183°CHigher melting point; toxic lead content
Indium Tin EutecticIndium (52%) - Tin (48%)156°CLower melting point; excellent wetting properties
Bismuth Indium EutecticBismuth (57%) - Indium (43%)125°CVery low melting point; used in low-temperature soldering
Zinc Tin AlloyZinc (90%) - Tin (10%)450°CHigher melting point; corrosion resistance

The uniqueness of bismuth tin eutectic lies in its low melting point combined with non-toxicity compared to lead-based solders, making it an attractive alternative for both consumer electronics and medical applications.

Exact Mass

328.88260 g/mol

Monoisotopic Mass

328.88260 g/mol

Heavy Atom Count

2

Dates

Last modified: 11-23-2023

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